Product packaging for Ecamsule ditriethanolamine(Cat. No.:CAS No. 92841-53-7)

Ecamsule ditriethanolamine

Cat. No.: B585131
CAS No.: 92841-53-7
M. Wt: 861.072
InChI Key: BNCJQBCYKLERPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Academic Context and Genesis of Benzylidene Camphor (B46023) Derivatives

The development of ecamsule (B1337) is rooted in the broader history of research into benzylidene camphor derivatives as UV filtering agents. Scientific inquiry into compounds that could protect against solar radiation began in the late 19th and early 20th centuries. mdpi.com The first UV-B filters were developed in the 1920s, with more significant advancements occurring mid-century. researchgate.netmdpi.com

Benzylidene camphor and its derivatives emerged as a significant class of organic UV absorbers. These compounds are derived from camphor, a bicyclic monoterpene, and are characterized by the presence of a benzylidene group attached to the camphor skeleton. nih.gov Early research focused on their ability to absorb high-energy UV radiation. google.com Patents from the 1980s describe the synthesis and utility of various benzylidene camphor derivatives as effective UV-B absorbers with good solubility in cosmetic solvents and excellent photochemical stability. google.com Ecamsule, a more complex derivative, was synthesized to provide enhanced protection against the UVA portion of the solar spectrum. mdpi.com

Structural Classification within Organic Photochemistry

From a photochemical standpoint, ecamsule is classified as an organic chemical UV filter. semanticscholar.org These filters function by absorbing UV radiation and dissipating the energy through non-destructive photophysical pathways. Ecamsule belongs to the benzylidene camphor derivative class of UV absorbers. acs.org

The molecule's structure is key to its function. It comprises two camphor sulfonic acid moieties linked by a central terephthalylidene bridge. This extended conjugated system of alternating double and single bonds forms the chromophore responsible for its strong UV absorption properties. mdpi.com

The primary photochemical process that ecamsule and other benzylidene camphor derivatives undergo upon absorbing UV radiation is a reversible cis-trans (or E/Z) isomerization around the carbon-carbon double bond of the benzylidene group. mdpi.comnih.gov This isomerization provides an efficient pathway for the absorbed UV energy to be converted into thermal energy, which is then harmlessly dissipated. acs.org This rapid and reversible process contributes to the compound's high photostability, meaning it does not significantly degrade under UV exposure. acs.org The lifetime of the excited states involved in this isomerization is extremely short, on the order of picoseconds (10⁻¹² s), which prevents undesirable side reactions. nih.gov

Fundamental Photophysical Attributes and UV Absorption Profile

Ecamsule is a broad-spectrum UV absorber, with a protective range spanning from approximately 290 nm to 400 nm, thus covering both UVA and some UVB radiation. chemicalbook.insmolecule.com Its peak absorption (λmax) is in the UVA range, specifically at 345 nm. mdpi.comchemicalbook.in

At its absorption maximum in ethanol (B145695), ecamsule exhibits a high molar extinction coefficient (ε) of 47,100 M⁻¹ cm⁻¹. mdpi.comnih.gov This high value indicates a strong probability of absorbing a photon of that specific wavelength. In water, the peak absorption is slightly shifted to 342 nm with a molar extinction coefficient of 42,300 M⁻¹ cm⁻¹. nih.gov The presence of the two sulfonic acid groups makes the parent compound water-soluble, a characteristic that is further enhanced in its ditriethanolamine salt form. wikipedia.orgchemicalbook.in

The photostability of ecamsule is a critical attribute. Unlike some other UVA filters, such as avobenzone, ecamsule does not degrade significantly when exposed to light, allowing for sustained protection. acs.org

Chemical Compound Data

Compound NameSynonymsChemical FormulaMolar Mass ( g/mol )
EcamsuleTerephthalylidene dicamphor sulfonic acid; Mexoryl SXC₂₈H₃₄O₈S₂562.69
Ecamsule DitriethanolamineEcamsule triethanolamine (B1662121)C₂₈H₃₄O₈S₂ · 2(C₆H₁₅NO₃)861.05
TriethanolamineTrolamineC₆H₁₅NO₃149.19
AvobenzoneButyl methoxydibenzoylmethaneC₂₀H₂₂O₃310.39
CamphorC₁₀H₁₆O152.23
Terephthalaldehyde (B141574)C₈H₆O₂134.13
Camphor Sulfonic AcidC₁₀H₁₅O₄S231.29

Physicochemical Properties of Ecamsule

PropertyValue
Chemical Formula C₂₈H₃₄O₈S₂
Molar Mass 562.69 g/mol
Melting Point 255 °C (decomposes) wikipedia.orgchemicalbook.in
UV Absorption Maximum (λmax) 345 nm (in ethanol) mdpi.comnih.gov
Molar Extinction Coefficient (ε) 47,100 M⁻¹ cm⁻¹ (at 345 nm in ethanol) mdpi.comnih.gov
Water Solubility Water-soluble wikipedia.orgchemicalbook.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H64N2O14S2 B585131 Ecamsule ditriethanolamine CAS No. 92841-53-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJQBCYKLERPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92841-53-7
Record name Ecamsule ditriethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization of Ecamsule Ditriethanolamine

Established Synthetic Pathways for the Ecamsule (B1337) Core Structure

The core structure of ecamsule is terephthalylidene dicamphor sulfonic acid. Its synthesis is primarily achieved through a base-catalyzed aldol (B89426) condensation reaction. The established pathway involves the reaction of two equivalents of camphorsulfonic acid with one equivalent of terephthalaldehyde (B141574). nus.edu.sggoogle.com

The general reaction scheme proceeds as follows:

Deprotonation: Camphorsulfonic acid is treated with a strong base, such as sodium methoxide (B1231860), in a suitable solvent system. This step generates a nucleophilic enolate from the camphor (B46023) moiety.

Condensation: The enolate attacks the electrophilic carbonyl carbons of terephthalaldehyde in a sequential manner.

Acidification: The resulting disodium (B8443419) salt is then neutralized with a strong acid, typically hydrochloric acid (HCl), to yield the final product, terephthalylidene dicamphor sulfonic acid. nus.edu.sg

Several patented methods provide specific conditions for this synthesis. One common approach utilizes a mixture of cyclohexane (B81311) and methanol (B129727) as the solvent. The reaction is driven to completion by removing the methanol/water azeotrope using a water separator. nus.edu.sggoogle.com Another patented method involves dissolving DL-camphorsulfonic acid and an organic base in a solvent, adding a catalyst, and then reacting the mixture with a solution of terephthalaldehyde. wipo.intgoogle.com The starting material, camphorsulfonic acid, is commercially available and can be prepared by the sulfonation of camphor using sulfuric acid and acetic anhydride. wikipedia.org The sulfonation process itself is complex and can result in different isomers depending on the reaction conditions. genspark.ai

Table 1: Example Reaction Parameters for Terephthalylidene Dicamphor Sulfonic Acid Synthesis

ParameterExample 1 nus.edu.sgExample 2 google.com
Base/Solvent Sodium methoxide in methanolSodium methoxide in methanol
Co-solvent CyclohexaneHexamethylene
Reaction Temperature 65-75°C65°C
Acidification Agent Concentrated Hydrochloric Acid (to pH 1-2)Concentrated Hydrochloric Acid (to pH 3)
Crystallization Solvent Acetone (B3395972)Water
Reported Purity (HPLC) >99.6%>99.8%

Formation of the Ditriethanolamine Salt: Neutralization Chemistry and Purification Processes

The conversion of the acidic ecamsule core to its ditriethanolamine salt is a straightforward acid-base neutralization reaction. This process enhances the molecule's formulation characteristics by adjusting its pH and solubility.

Neutralization Chemistry

The formation of ecamsule ditriethanolamine involves reacting terephthalylidene dicamphor sulfonic acid, which has two sulfonic acid groups (-SO3H), with two equivalents of the organic base triethanolamine (B1662121) (TEA). epo.org The lone pair of electrons on the nitrogen atom of TEA accepts a proton from each sulfonic acid group, forming an ammonium-sulfonate salt. ontosight.ainih.gov This reaction is typically carried out in an aqueous solution. epo.org The resulting salt solution is generally less acidic than the parent sulfonic acid. noaa.gov

A patented procedure details this process: an aqueous solution of terephthalylidene dicamphor sulfonic acid is prepared, and triethanolamine is added while stirring until a target pH of approximately 6.6 is achieved. The resulting product is a clear aqueous solution of terephthalylidene dicamphorsulfonic acid·2 triethanolamine. epo.org

Purification Processes

Purification is critical to ensure the high purity required for its applications. Several methods are employed for the purification of ecamsule and its salts.

Crystallization and Precipitation: Following synthesis, the crude product is often purified by crystallization. The acidic form can be crystallized from solvents like acetone or ethanol (B145695). nus.edu.sg The ditriethanolamine salt can be obtained in a powder form by precipitating it from its aqueous solution. This is achieved by adding the concentrated aqueous salt solution dropwise to an organic solvent, such as acetone or an alcohol, which reduces its solubility and causes the salt to crystallize. epo.org

Ion Exchange Chromatography: This technique is a standard method for purifying charged species like sulfonic acids. gsconlinepress.comnih.gov It effectively removes unwanted ionic impurities. The crude acid or salt solution is passed through a column containing a stationary phase with charged functional groups. Cation and anion exchange resins can be used to trap cationic and anionic impurities, respectively, allowing the purified product to be eluted. researchgate.net

Supercritical Antisolvent (SAS) Process: A modern and green purification and micronization technique applied to ecamsule involves the Supercritical Antisolvent (SAS) process. researchgate.netmdpi.com In this method, ecamsule is dissolved in a suitable organic solvent, such as ethanol. This solution is then sprayed into a chamber containing supercritical carbon dioxide (scCO₂), which acts as an antisolvent. researchgate.net The rapid mass transfer causes the ecamsule to become supersaturated and precipitate as fine, purified microparticles. researchgate.net This process not only purifies the compound but also controls its particle size. mdpi.com

Table 2: Supercritical Antisolvent (SAS) Process Parameters for Ecamsule Purification researchgate.netmdpi.com

ParameterValue
Solvent Ethanol
Antisolvent Supercritical CO₂
Temperature 323 K (50°C)
Pressure 14 MPa
Solution Flow Rate 1 mL/min
Feed Concentration 5 wt%
Reported Yield ~91%
Resulting Particle Size 1.8 ± 0.8 µm

Exploration of Novel Synthetic Routes for Ecamsule and its Structural Analogs

Research into novel synthetic routes aims to improve efficiency, reduce environmental impact, and explore new chemical space for structural analogs with potentially enhanced properties.

One innovative approach for producing the ecamsule core (terephthalylidene dicamphor sulfonic acid) avoids the use of ion exchange resins for acidification. wipo.int This method proceeds by preparing a terephthalylidene dicamphor sulfuryl intermediate from the corresponding sulfonate salt. The conversion of this intermediate to the final sulfonic acid is reported to be highly efficient. wipo.int

Significant research has also been dedicated to the synthesis of structural analogs by modifying the core benzylidene camphor structure. tandfonline.comresearchgate.net These efforts typically involve the condensation of camphor or its derivatives with a variety of substituted aromatic aldehydes. researchgate.net By altering the substituents on the phenyl ring, chemists can fine-tune the electronic and steric properties of the final molecule. For example, hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor have been synthesized and studied for other applications, demonstrating the chemical versatility of the camphor scaffold. tandfonline.commsu.ru

Strategies for Chemical Modification and Functional Group Derivatization

The ecamsule molecule offers several sites for chemical modification, including the sulfonic acid groups and the bicyclic camphor framework. Derivatization strategies are employed to create analogs or to prepare the molecule for specific types of analysis.

Derivatization of Sulfonic Acid Groups: The two sulfonic acid groups are primary targets for modification. Alkylation is a common derivatization technique for sulfonic acids, converting them into sulfonic esters. nih.govkcl.ac.uk This can be useful for improving solubility in organic solvents or for analytical purposes such as chromatography and mass spectrometry, where increased volatility is advantageous. nih.gov Reagents like diazomethane (B1218177) or alkyl halides can be used for this purpose.

Modification of the Camphor Skeleton: The camphor backbone itself provides multiple avenues for functionalization. researchgate.net The carbonyl group at the C-2 position is a reactive site for producing derivatives such as imines, oximes, and hydrazones. tandfonline.com Furthermore, the methyl groups and the carbon atoms adjacent to the carbonyl group (the α-position) can be functionalized, often through complex, multi-step sequences that may involve skeletal rearrangements. cdnsciencepub.comresearchgate.net For instance, bromination at different positions on the camphor ring can create versatile intermediates for further synthesis. cdnsciencepub.com

Modification of the Phenyl Ring: While not a derivatization of ecamsule itself, the synthesis of analogs with different substituents on the central phenyl ring is a key strategy for creating new compounds. This is achieved by using a substituted terephthalaldehyde in the initial condensation reaction. This approach allows for the introduction of a wide range of functional groups, which can alter the molecule's properties.

Advanced Spectroscopic and Photophysical Investigations of Ecamsule Ditriethanolamine

High-Resolution Spectroscopic Characterization (e.g., UV-Vis, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure and purity of ecamsule (B1337) ditriethanolamine.

UV-Visible (UV-Vis) Spectroscopy: Ecamsule exhibits a strong absorption in the UVA range, which is critical for its function as a sunscreen agent. The maximum absorption wavelength (λmax) is reported to be at 345 nm. nih.gov This absorption peak is responsible for its efficacy in filtering harmful UVA radiation.

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the molecule. For ecamsule, major characteristic peaks have been observed at 1040, 1140, 1635, 1720, 2920, 2950, and 3400 cm⁻¹. These peaks correspond to various vibrational modes within the molecule, including those of the sulfonic acid, carbonyl, and aromatic groups.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Detailed public-domain research providing specific high-resolution NMR and mass spectrometry data for ecamsule ditriethanolamine is limited. Such data would be invaluable for confirming the precise structure of the salt and identifying any impurities.

Spectroscopic Data for Ecamsule
TechniqueParameterValue
UV-Visλmax345 nm nih.gov
Infrared (IR)Characteristic Peaks (cm⁻¹)1040
1140
1635
1720
2920
2950
3400

Detailed Photochemical Stability Studies in Controlled Chemical Environments

The photochemical stability of a sunscreen agent is a critical parameter that determines its efficacy and safety upon exposure to UV radiation. There are conflicting reports regarding the photostability of ecamsule.

Some studies assert that ecamsule is photostable and does not degrade significantly when exposed to light. nih.gov This stability is attributed to its chemical structure as a benzylidene camphor (B46023) derivative. nih.gov Other research, however, has found ecamsule to be photo-unstable, suggesting it can photodegrade under UV irradiation. mdpi.comresearchgate.net For instance, one study classified ecamsule as a photo-unstable sunscreen. researchgate.net

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

Time-resolved spectroscopy provides insights into the ultrafast processes that occur after a molecule absorbs light. aps.orguni-wuerzburg.deresearchgate.net For ecamsule, the primary deactivation pathway for the absorbed UV energy is believed to be reversible photoisomerization. researchgate.net

Upon absorption of a UVA photon, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo intersystem crossing (ISC) to a triplet state (T1). A study using time-resolved electron paramagnetic resonance (EPR) spectroscopy has shed light on the nature of the lowest excited triplet state of Mexoryl SX. nii.ac.jp Key findings from this research include:

The observation of strong time-resolved EPR signals, indicating that a significant portion of the excited singlet state molecules undergoes intersystem crossing to the triplet state. nii.ac.jp

The deactivation of the T1 state is primarily a radiationless process. nii.ac.jp

The lifetime of the T1 state was determined to be very short, at 47 ns. nii.ac.jp

This short triplet state lifetime is significant as it limits the potential for the excited molecule to react with other molecules, such as oxygen, which could lead to the formation of reactive oxygen species.

Quantum Yield Measurements for Photoisomerization and Energy Dissipation

Quantum yield measurements quantify the efficiency of specific photochemical or photophysical processes.

Quantum Yield of Singlet Oxygen Generation: An important aspect of energy dissipation is the potential for the excited triplet state to transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂), a reactive oxygen species. The quantum yield of singlet oxygen generation (ΦΔ) for Mexoryl SX has been determined in an oxygen-saturated phosphate (B84403) buffer (pH 7.4). nii.ac.jp The measured value was found to be very low, at 0.0021 ± 0.0005. nii.ac.jp This low quantum yield indicates that the generation of singlet oxygen is a very inefficient process for ecamsule, which is a desirable characteristic for a sunscreen agent as it minimizes the potential for photosensitized damage to the skin.

Photophysical Data for Ecamsule (Mexoryl SX)
ParameterValueSignificance
Triplet State (T₁) Lifetime47 ns nii.ac.jpShort lifetime limits reactions with other molecules.
Singlet Oxygen Quantum Yield (ΦΔ)0.0021 ± 0.0005 nii.ac.jpIndicates a very low potential for generating reactive oxygen species.

Elucidation of Uv Attenuation Mechanisms at the Molecular Level for Ecamsule Ditriethanolamine

Molecular Orbital Theory and Electronic Transitions upon UV Photon Absorption

The functionality of Ecamsule (B1337) as a UV absorber is fundamentally rooted in its molecular structure, which is engineered to interact with UVA radiation. nih.gov According to molecular orbital theory, a molecule possesses a set of molecular orbitals, each with a discrete energy level. taylorandfrancis.com The most relevant of these in the context of UV absorption are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For Ecamsule, a benzylidene camphor (B46023) derivative, the chromophore contains an extended system of conjugated π-bonds. nih.govwikipedia.org The electrons in the π molecular orbitals of this system are the primary absorbers of UV photons. mst.dk Upon absorbing a photon of UVA light, a valence electron is promoted from its ground state in the HOMO to a higher energy, excited singlet state in the LUMO. nih.govresearchgate.net This process is known as an electronic transition, specifically a π → π* transition. The energy difference between the HOMO and LUMO dictates the specific wavelengths of light the molecule can absorb. Ecamsule is designed to have an energy gap that corresponds to the UVA portion of the spectrum, with a maximum absorption peak (λmax) at approximately 345 nm. nih.govwikipedia.orgdrugbank.com

The absorption characteristics of Ecamsule are summarized in the table below.

PropertyValueSource(s)
UV Absorption Range290–400 nm wikipedia.orgdrugbank.com
Peak Absorption (λmax)345 nm wikipedia.orgresearchgate.netdrugbank.com
Molar Extinction CoefficientNot specified in results
Primary Electronic Transitionπ → π* nih.govresearchgate.net

Table 1: Photophysical Properties of Ecamsule

Intermolecular Interactions Influencing Photochemical Efficiency

The photochemical behavior of Ecamsule is not solely an intramolecular event; it is significantly influenced by its local environment. Key intermolecular interactions include solvent effects and the ionic interactions resulting from salt formation.

Ecamsule is a sulfonic acid, which makes it water-soluble but also requires neutralization for use in cosmetic formulations to maintain a suitable pH. wikipedia.orgnih.gov It is commonly neutralized with triethanolamine (B1662121), forming Ecamsule Ditriethanolamine, the salt form. wikipedia.org This ionic nature enhances its solubility in aqueous phases of a sunscreen emulsion and influences its aggregation state, ensuring it is well-dispersed to effectively absorb UV radiation.

Solvent polarity also plays a critical role in the kinetics of energy dissipation. Laser flash photolysis studies have shown that the behavior of the excited triplet state of Ecamsule is solvent-dependent. researchgate.net In a solvent like acetonitrile, the triplet state is quenched by molecular oxygen, leading to the formation of singlet oxygen with a measurable quantum yield. researchgate.net However, in an aqueous solution, the triplet state lifetime is significantly shorter, which minimizes the interaction with oxygen and thus reduces the potential for generating reactive oxygen species. researchgate.net This highlights how the formulation's solvent system (an aqueous environment in a cream or lotion) is crucial for optimizing the compound's photochemical efficiency and safety.

Photochemical Reaction Kinetics and Product Analysis in Model Systems

The kinetics of the photochemical processes of Ecamsule are characterized by extremely rapid events. The initial photoisomerization occurs on a picosecond timescale, with the lifetime of the precursor excited state estimated to be around 10⁻¹² seconds. researchgate.net This ultrafast deactivation is key to its function. Upon continuous irradiation, a photostationary state is quickly established, which is a mixture of the E and Z isomers. researchgate.net The primary and intended "product" in this model system is the reversible isomer, which is part of the energy dissipation cycle.

While Ecamsule is widely cited for its excellent photostability, some recent studies have classified it as photo-unstable under certain conditions, suggesting that irreversible photodegradation can occur. researchgate.netsemanticscholar.orgmdpi.com Analysis using methods like HPLC coupled with Mass Spectrometry (HPLC-MS) has been employed to study these degradation pathways. researchgate.net The direct photolysis of UV filters in aqueous environments can often be modeled as a pseudo-first-order kinetic process. researchgate.net

One key kinetic parameter that has been quantified is the singlet oxygen quantum yield (ΦΔ), which measures the efficiency of generating singlet oxygen from the excited triplet state. In acetonitrile, this value was determined to be 0.09 ± 0.03, indicating some photosensitizing potential in non-aqueous environments. researchgate.net However, as noted, this is substantially lower in aqueous solutions. researchgate.net While some reports indicate the formation of degradation products, the specific chemical structures of these irreversible photoproducts are not extensively detailed in the available literature.

ParameterFindingSource(s)
Photostability Generally considered photostable, but some recent studies report photo-instability under UV irradiation. wikipedia.orgdrugbank.comresearchgate.netsemanticscholar.orgmdpi.com
Primary Photoprocess Reversible E/Z (trans-cis) isomerization. researchgate.netresearchgate.net
Kinetics - Ultrafast isomerization (precursor lifetime ~10⁻¹² s).- Direct photolysis can be modeled as pseudo-first-order. researchgate.netresearchgate.net
Quantum Yield (ΦΔ) 0.09 ± 0.03 (in acetonitrile). Significantly lower in aqueous solution. researchgate.net
Photoproducts - Primary: Reversible Z-isomer.- Irreversible degradation products are indicated in some studies but not specifically identified. researchgate.netresearchgate.net

Table 2: Summary of Photochemical Kinetics and Stability for Ecamsule

Sophisticated Analytical Techniques for Ecamsule Ditriethanolamine Characterization and Quantification

Advanced Chromatographic Separations (e.g., HPLC-UV, LC-MS, GC-MS) for Purity Assessment and Degradation Product Identification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a primary technique for the analysis of Ecamsule (B1337), the active acid component of Ecamsule Ditriethanolamine. Several HPLC methods have been developed for the determination of water-soluble UV filters in sunscreen products.

One established HPLC-UV method utilizes a C18 stationary phase with an isocratic mobile phase composed of a mixture of ethanol (B145695) and a 20 mM sodium acetate (B1210297) buffer at a pH of 4.6 (30:70, v/v). The analysis is performed at a flow rate of 0.5 mL/min with UV detection set at 313 nm. This method allows for a relatively short analytical run time of 5.5 minutes. nih.gov The limit of detection for Terephthalylidene Dicamphor Sulfonic Acid (TDSA), the INCI name for Ecamsule, under these conditions is reported to be 0.9 µg/mL. nih.gov

Another approach for the simultaneous analysis of multiple UV filters, including Ecamsule, involves HPLC with a C18 column and a gradient of methanol-phosphate buffer, with UV detection at 300, 320, or 360 nm. researchgate.net The extracting solvent for most UV filters in this method is methanol (B129727). researchgate.net The limits of detection in such multi-component methods can range from 0.08 to 1.94 µg/mL. researchgate.net The purity of synthesized Terephthalylidene Dicamphor Sulfonic Acid has been shown to exceed 99% as determined by HPLC, underscoring the utility of this technique for purity assessment. google.com

Table 1: Exemplary HPLC-UV Method Parameters for Ecamsule (TDSA) Analysis

ParameterCondition 1
Stationary Phase C18
Mobile Phase Ethanol : 20 mM Sodium Acetate Buffer (pH 4.6) (30:70, v/v)
Flow Rate 0.5 mL/min
Detection UV at 313 nm
Limit of Detection 0.9 µg/mL

Data sourced from PubChem CID 9915879. nih.gov

For more sensitive and selective analysis, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. A validated HPLC/MS method has been used for the determination of ecamsule in human plasma following solid-phase extraction (SPE). fda.gov This method demonstrated a limit of quantitation (LOQ) of 1 ng/mL, showcasing its suitability for pharmacokinetic studies where concentrations are expected to be very low. fda.gov

The identification of impurities and degradation products is a critical aspect of quality control. Regulatory documents have noted the identification of specific impurities and degradants for ecamsule in sunscreen formulations, with acceptance criteria established to ensure product safety. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable technique for the direct analysis of this compound due to the compound's high molecular weight, polarity, and low volatility. These characteristics make it difficult to vaporize without thermal degradation. Therefore, derivatization would be required to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis, a process which is often complex and may introduce other analytical challenges.

Electrophoretic Methods for Separation and Characterization of Isomers or Related Compounds

Currently, there is a lack of publicly available scientific literature detailing the use of electrophoretic methods, such as capillary electrophoresis, for the specific separation and characterization of this compound isomers or its related compounds. While electrophoretic techniques are powerful for separating charged species and isomers, their application to this particular sunscreen agent does not appear to be a common or reported practice in the accessible scientific domain.

Spectrophotometric and Fluorometric Quantification in Non-Biological Matrices

Spectrophotometric quantification is inherently a part of the HPLC-UV methods described previously, where the UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the chromatography column. The concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard.

In the realm of fluorometric techniques, specialized research has investigated the photophysical properties of Ecamsule (Mexoryl SX). Time-resolved near-IR phosphorescence has been used to study the lowest excited triplet (T1) state of Ecamsule in an oxygen-saturated phosphate (B84403) buffer (pH 7.4). nii.ac.jp While this study focused on elucidating the photosensitizing potential and determining the quantum yield of singlet oxygen generation (ΦΔ = 0.0021 ± 0.0005), it demonstrates the application of advanced fluorometric methods for the characterization of this UV filter. nii.ac.jp However, the routine quantification of this compound in non-biological matrices using standard fluorometry is not a widely reported method.

Development of Novel and Green Analytical Chemistry Approaches for this compound

In line with the principles of Green Analytical Chemistry, which aim to make analytical methods more environmentally friendly, some novel approaches have been explored in the context of processing Ecamsule. One such green technology is the use of supercritical carbon dioxide (scCO2) as an antisolvent for the production of fine ecamsule powder. researchgate.net This process has been investigated for the extraction of ethanol from an ecamsule-ethanol solution, offering a more sustainable and energy-efficient drying method compared to traditional oven drying. researchgate.net

Furthermore, the environmental fate and biodegradability of ecamsule have been subjects of study. Research has indicated that ecamsule has a low rate of biodegradation in laboratory settings. nih.gov Such studies are crucial for understanding the environmental impact of sunscreen ingredients and drive the development of greener alternatives and more sustainable product life cycles. The focus on the entire lifecycle, from production to environmental fate, is a core tenet of green chemistry.

Computational and Theoretical Chemistry Studies of Ecamsule Ditriethanolamine

Quantum Chemical Calculations of Electronic Structure and UV Absorption Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure of ecamsule (B1337) and its UV absorption characteristics. These computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), provide insights into the molecular orbitals involved in UV absorption and the corresponding electronic transitions. ornl.govchemrxiv.org The primary UV absorption of ecamsule is attributed to a π → π* transition within its conjugated system, which is characteristic of many organic sunscreen agents. mdpi.com

The calculated maximum absorption wavelength (λmax) for ecamsule is in the UVA range, with a peak around 345 nm. nih.gov This theoretical value aligns well with experimental observations and confirms its efficacy as a UVA filter. The molar absorptivity coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can also be estimated through quantum chemical calculations, further characterizing its performance as a UV absorber. mdpi.com

Table 1: Calculated Electronic Transition Data for Ecamsule

Parameter Calculated Value Significance
λmax ~345 nm Corresponds to the peak absorption in the UVA range, confirming its primary function.
Transition Type π → π* Typical for conjugated organic molecules, indicating the delocalization of electrons across the molecule is key to its UV absorption.
Oscillator Strength High Indicates a high probability of the electronic transition occurring upon UV exposure, leading to efficient energy absorption.

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Molecular Dynamics Simulations of Ecamsule Ditriethanolamine in Solution and Material Interfaces

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of this compound in complex environments, such as in a sunscreen formulation (solution) or at the interface with skin. nih.gov These simulations model the interactions between ecamsule and surrounding solvent molecules or a surface at an atomistic level, providing insights into its solubility, stability, and distribution. arxiv.orgnih.gov

In solution, MD simulations can predict how this compound molecules aggregate or disperse, which is crucial for formulation stability and efficacy. The simulations can also reveal the solvation shell structure, showing how solvent molecules arrange around the ecamsule molecule, which influences its solubility and photophysical properties.

At material interfaces, such as the stratum corneum, MD simulations can help understand the penetration and distribution of ecamsule. These simulations can model the interactions between ecamsule and the lipid and protein components of the skin, providing a molecular-level view of its topical behavior. uba.ar

Table 2: Key Insights from Molecular Dynamics Simulations of Ecamsule

Simulation Environment Key Findings Implications for Sunscreen Formulation
Aqueous Solution Tendency for aggregation at high concentrations. Affects the homogeneity and stability of the final product.
Oil/Water Emulsion Preferential partitioning into the oil phase. Important for designing emulsion-based sunscreens with optimal UV filter distribution.
Skin Interface Model Limited penetration beyond the upper layers of the stratum corneum. Supports its intended function as a topical agent with minimal systemic absorption.

Prediction of Photochemical Reaction Pathways and Stability using Ab Initio and Density Functional Theory

Ab initio and Density Functional Theory (DFT) methods are employed to investigate the photochemical reaction pathways and the inherent photostability of ecamsule. mdpi.com Ecamsule is known for its excellent photostability, a desirable characteristic for a sunscreen agent. wikipedia.org Computational studies can elucidate the mechanisms that contribute to this stability.

Upon absorbing UV radiation, ecamsule undergoes a reversible trans-cis isomerization. researchgate.net This process provides an efficient, non-destructive pathway for dissipating the absorbed UV energy as heat, returning the molecule to its ground state without undergoing chemical degradation. wikipedia.org DFT calculations can map the potential energy surfaces of the ground and excited states, identifying the energy barriers and intermediates involved in this photoisomerization cycle. These calculations help to confirm that this reversible process is the dominant deactivation pathway, minimizing the likelihood of degradative photoreactions that could produce harmful byproducts. researchgate.net

Structure-Property Relationship Modeling for Rational Design of UV-Absorbing Analogs

Structure-property relationship (SPR) modeling uses computational techniques to correlate the chemical structure of a molecule with its properties, in this case, its UV absorption characteristics. By understanding these relationships for ecamsule, it is possible to rationally design novel analogs with improved or tailored UV-absorbing capabilities.

Computational screening of virtual libraries of ecamsule analogs can be performed by systematically modifying its chemical structure. For instance, the effect of different substituent groups on the conjugated system can be evaluated to determine their impact on the λmax and molar absorptivity. Quantum chemical calculations can predict the UV-visible spectra of these hypothetical molecules, allowing for the identification of promising candidates for synthesis and experimental testing. ornl.govnih.gov This in silico approach accelerates the discovery of new UV filters by focusing experimental efforts on compounds with the most promising predicted properties.

Environmental Fate and Degradation Pathways of Ecamsule Ditriethanolamine

Biodegradation Potential in Aqueous and Soil Ecosystems

Information regarding the biodegradation of ecamsule (B1337) in aqueous and soil environments is limited in publicly available scientific literature. While biotic processes, including metabolism by microorganisms, are significant degradation pathways for many organic UV filters, specific studies on ecamsule's susceptibility to microbial breakdown are not readily found. nih.gov The general understanding is that the transformation of parent UV filters through metabolic pathways within organisms can lead to various byproducts. nih.gov However, without specific data for ecamsule, its biodegradation potential remains an area requiring further research. The U.S. Environmental Protection Agency (EPA) has been called upon to conduct a comprehensive ecological risk assessment of UV filters, which would ideally include data on their biodegradation. lawbc.comnih.gov

Photodegradation Kinetics and Mechanisms in Aquatic and Atmospheric Systems

The photostability of ecamsule is a subject of some debate in scientific literature. On one hand, ecamsule is described as a photostable compound that does not significantly degrade under light exposure, which is a desirable characteristic for a UV filter. nih.govformosalab.com Its mechanism of action involves reversible photoisomerization and subsequent photoexcitation, allowing it to dissipate absorbed UV radiation as thermal energy. nih.gov

Conversely, other studies have categorized ecamsule as photo-unstable. mdpi.comresearchgate.net For instance, one study reported that ecamsule was found to be photo-unstable following 24 hours of radiation exposure. researchgate.net The process of photodegradation can occur directly, where the UV filter absorbs light and undergoes transformation, or indirectly, through reactions with other light-activated molecules in the environment. nih.gov The photodegradation of UV filters can lead to the formation of various photoproducts, including isomers, and reactive oxygen species. nih.govresearchgate.net The differing reports on ecamsule's photostability may be due to variations in experimental conditions, such as the solvent used, the presence of other substances, and the specific wavelengths of UV radiation applied. researchgate.net

A summary of findings on the photostability of ecamsule is presented in the table below.

Finding on PhotostabilitySupporting Sources
Reported as photostable and not significantly degrading under light exposure. nih.govformosalab.com
Reported as photo-unstable and subject to photodegradation with UV irradiation. mdpi.comresearchgate.net
Addition of ecamsule can increase the photostability of sunscreen formulations. mdpi.com

Future Research Directions in Ecamsule Ditriethanolamine Chemistry

Design and Synthesis of Next-Generation Photostable UV Filters Based on Ecamsule (B1337) Scaffolds

The core structure of ecamsule provides a robust scaffold for the design of new and improved UV filters. Future research will likely focus on modifying this scaffold to enhance its photoprotective properties.

Key Research Areas:

Broad-Spectrum Protection: While ecamsule is a potent UVA absorber, with a peak protection at 345 nm, combining its structural features with other chromophores could lead to next-generation filters with broader UV coverage, encompassing both UVA and UVB regions. nih.govhappi.com

Enhanced Photostability: Although ecamsule is known for its excellent photostability, research into derivatives could further minimize any potential photodegradation, ensuring prolonged efficacy upon sun exposure. patsnap.commdpi.com Some studies have indicated that while generally photostable, it can exhibit instability under certain conditions. mdpi.com

Biomimetic Approaches: Drawing inspiration from nature, researchers are exploring naturally occurring UV-absorbing compounds, such as urocanic acid, as scaffolds for new sunscreens. rsc.orguva.nl Applying these biomimetic principles to the ecamsule scaffold could lead to novel filters with improved biocompatibility and efficacy.

Table 1: Comparison of UV Filter Properties

UV FilterTypePrimary ProtectionPhotostability
Ecamsule (Mexoryl SX) ChemicalUVAHigh
Avobenzone ChemicalUVALow (often requires stabilization)
Octinoxate ChemicalUVBModerate
Titanium Dioxide PhysicalUVA/UVBHigh
Zinc Oxide PhysicalUVA/UVBHigh

This table provides a simplified comparison of common UV filters. Photostability and protection range can be influenced by formulation.

Integration of Ecamsule Ditriethanolamine into Advanced Material Science Applications

The unique properties of this compound extend its potential use beyond traditional sunscreens into various advanced materials.

Smart Textiles

The incorporation of UV-blocking compounds into textiles is a growing field of research. "Smart textiles" can offer enhanced protection against solar radiation. nih.govmjcce.org.mkmdpi.com

UV-Protective Clothing: Integrating this compound into fibers could create garments with built-in, long-lasting UV protection. This is particularly relevant for outdoor and protective wear.

Seamless Integration: A key challenge in smart textiles is the seamless integration of functional components without compromising the fabric's properties. europa.eu Research into methods for chemically bonding or encapsulating ecamsule within textile fibers will be crucial.

Polymer Additives

Polymers are susceptible to degradation from UV radiation. The addition of UV stabilizers is essential to enhance their durability and lifespan. setac.orglanxess.com

Specialized Applications: Its application could be particularly beneficial in materials used for outdoor furniture, automotive components, and construction materials, where UV exposure is a significant concern.

Optical Coatings

Optical coatings are thin films applied to optical components to enhance their performance. gandh.commdpi.comlayertec.dejenoptik.com

UV Filtering: this compound could be incorporated into optical coatings for lenses, filters, and other optical elements to selectively block harmful UV radiation while maintaining transparency in the visible spectrum.

Protection of Sensitive Equipment: This could be valuable for protecting sensitive optical instruments and electronic sensors from UV-induced damage.

Development of Sustainable and Economically Viable Synthesis Methods

The current synthesis of ecamsule involves multiple steps, and future research will aim to develop more environmentally friendly and cost-effective methods.

Key Considerations:

Green Chemistry Principles: Applying principles of green chemistry, such as the use of less hazardous reagents, renewable starting materials, and more efficient reaction pathways, can reduce the environmental impact of ecamsule synthesis. und.edu

Purification Techniques: The synthesis of terephthalylidene dicamphor sulfonic acid, the core of ecamsule, can result in various impurities. google.com Developing more efficient and sustainable purification methods, such as the use of ion exchange resins, is an important area of research to ensure a high-purity final product. google.com

Catalysis: Exploring novel catalytic systems could lead to more efficient and selective reactions, reducing waste and energy consumption in the manufacturing process.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

To fully understand and optimize the function of this compound, advanced analytical and computational methods are indispensable.

Ultrafast Spectroscopy: Techniques like ultrafast spectroscopy can provide detailed insights into the photophysical processes that occur when ecamsule absorbs UV radiation, helping to elucidate its photoprotective mechanism. nih.gov

Computational Modeling: Molecular docking and other computational screening methods can be used to predict the efficacy of new ecamsule derivatives and to understand their interactions with other molecules. scispace.com This can accelerate the design of next-generation UV filters.

Mass Spectrometry: Advanced mass spectrometry techniques can be employed for the precise quantification of ecamsule and its potential byproducts in various matrices, including in vitro skin permeation studies. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying Ecamsule ditriethanolamine in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 343 nm, using a C18 column (4.0 mm × 25 mm, 5 µm packing L1) and a mobile phase of 1% triethylamine solution (pH 7) and methanol (50:50). Quantify using peak area ratios of trans-trans and cis-trans isomers relative to a triethanolamine-based reference standard. Calculations follow the formula: Percentage purity=100×(562.69/861.07)×V×C×(rU/rS)W\text{Percentage purity} = \frac{100 \times (562.69/861.07) \times V \times C \times (r_U/r_S)}{W}

    where VV, WW, CC, rUr_U, and rSr_S represent assay volume, sample weight, standard concentration, and peak areas, respectively .

Q. How should this compound be stored to maintain stability during experimental studies?

  • Protocol : Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) at room temperature. Avoid exposure to humidity and electrostatic discharge. Degradation studies show increased isomerization under UV light, necessitating low-actinic glassware for sample preparation .

Q. What are the primary synthetic impurities in this compound, and how are they controlled?

  • Analysis : Key impurities include Ecamsule related compounds A–F (e.g., hydroxyecamsule isomers). USP guidelines specify limits (e.g., ≤0.2% for compound A) and recommend gradient HPLC with a 20–80% methanol/water mobile phase over 65 minutes for separation. Relative retention times (RRT) and UV detection at 200–300 nm are critical for identification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Guidelines : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in photostability data for this compound across studies?

  • Methodological Approach :
    • Standardize light sources (e.g., UVB vs. UVA intensity) and sample preparation (e.g., solvent polarity, pH).
    • Replicate studies using controlled conditions per ICH Q1B guidelines.
    • Conduct meta-analyses to identify confounding variables (e.g., excipient interactions) using PRISMA frameworks .

Q. What strategies improve chromatographic resolution of Ecamsule isomers in complex matrices?

  • Optimization :
    • Adjust gradient elution: Initial 20% methanol (isocratic for 25 min), followed by a linear gradient to 80% methanol (27–47 min).
    • Validate column efficiency (≥1430 theoretical plates for trans-trans isomer) and resolution (R ≥1.5 between adjacent peaks).
    • Use pH-stable columns to minimize peak tailing caused by triethanolamine interactions .

Q. How should contradictory pharmacokinetic data on this compound absorption be analyzed?

  • Critical Evaluation :
    • Compare study designs: In vitro vs. in vivo models, membrane types (synthetic vs. biological).
    • Apply Bland-Altman plots to assess inter-study variability.
    • Investigate pH-dependent solubility using dissolution testing (e.g., USP Apparatus II at 50 rpm, 37°C) .

Q. What methodologies validate the absence of genotoxic impurities in this compound batches?

  • Protocol :
    • Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) at concentrations up to 500 µg/plate.
    • Use LC-MS/MS to detect trace levels (<10 ppm) of alkylating agents (e.g., residual ethyl chloride).
    • Cross-validate with pharmacopeial monographs (e.g., USP-NF) for compliance .

Data Contradiction and Synthesis

Q. How do researchers reconcile conflicting reports on this compound’s antioxidant efficacy?

  • Systematic Review Framework :
    • Conduct subgroup analyses by experimental model (e.g., human skin equivalents vs. murine models).
    • Assess radical scavenging assays (DPPH, ORAC) for methodological consistency in oxidant concentration and endpoint measurement .

Q. What statistical approaches are recommended for meta-analyses of this compound’s UVB absorption spectra?

  • Techniques :
    • Apply random-effects models to account for heterogeneity across studies.
    • Use sensitivity analyses to exclude outliers (e.g., studies with non-standardized spectrophotometers).
    • Report pooled effect sizes with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.